molecular formula C9H11FO3 B14022394 (3-Fluoro-4,5-dimethoxyphenyl)methanol

(3-Fluoro-4,5-dimethoxyphenyl)methanol

Cat. No.: B14022394
M. Wt: 186.18 g/mol
InChI Key: MJDZFLMYCUHBIT-UHFFFAOYSA-N
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Description

(3-Fluoro-4,5-dimethoxyphenyl)methanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzyl alcohol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source reacts with a precursor compound containing the methoxy groups. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis is achieved by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of (3-Fluoro-4,5-dimethoxyphenyl)aldehyde or (3-Fluoro-4,5-dimethoxybenzoic acid).

    Reduction: Formation of (3-Fluoro-4,5-dimethoxyphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-4,5-dimethoxyphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2-Fluoro-4,5-dimethoxyphenyl)methanol: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.

Uniqueness: (3-Fluoro-4,5-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical behavior and potential applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(3-fluoro-4,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

MJDZFLMYCUHBIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)OC

Origin of Product

United States

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